molecular formula C19H20ClN3OS B4131532 N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Cat. No. B4131532
M. Wt: 373.9 g/mol
InChI Key: FNGPNWVYSINKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, commonly known as CPPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPT is a thiourea derivative that has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.

Mechanism of Action

CPPT exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. CPPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPPT also inhibits the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
CPPT has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CPPT has been found to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). CPPT has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs.

Advantages and Limitations for Lab Experiments

CPPT has several advantages and limitations for lab experiments. One advantage is that CPPT exhibits potent biological activity at low concentrations, making it a suitable candidate for in vitro and in vivo studies. However, one limitation is that CPPT has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of CPPT. One potential direction is the development of novel CPPT derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of CPPT in various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, the elucidation of the molecular mechanisms underlying the biological effects of CPPT may provide valuable insights into the development of novel therapeutics.

Scientific Research Applications

CPPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CPPT has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c20-16-7-3-14(4-8-16)13-21-19(25)22-17-9-5-15(6-10-17)18(24)23-11-1-2-12-23/h3-10H,1-2,11-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGPNWVYSINKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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